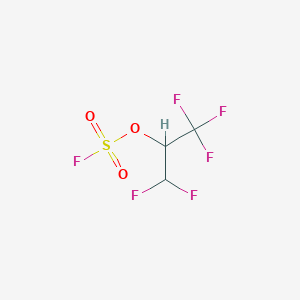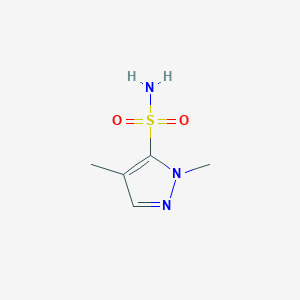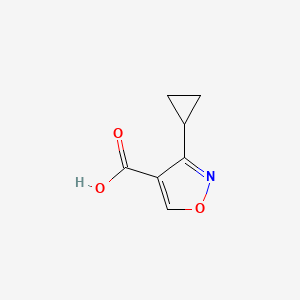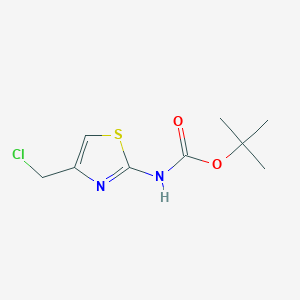
1-(3-Aminofenil)piperidina-2,6-diona
Descripción general
Descripción
1-(3-Aminophenyl)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .
Synthesis Analysis
The synthesis of piperidine-2,6-diones can be readily achieved on a kilo-scale . The method allows for the synthesis of Cereblon ligands as well as the drug Aminoglutethimide . A series of novel substituted piperidine-2,6-dione derivatives have been described, which are useful for the treatment of sickle cell disease and β-thalassemia .Molecular Structure Analysis
The molecular structure of 1-(3-Aminophenyl)piperidine-2,6-dione is represented by the InChI code1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 . Chemical Reactions Analysis
1-(3-Aminophenyl)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminophenyl)piperidine-2,6-dione include a molecular weight of 204.23 .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la 1-(3-Aminofenil)piperidina-2,6-diona:
Degradación de proteínas
Este compuesto sirve como un ligando funcionalizado de Cereblon que se utiliza para el desarrollo de bloques de construcción de degradadores de proteínas. Contiene un grupo amino terminal, que permite una rápida conjugación con los enlaces que contienen carboxilo, lo que lo convierte en un bloque de construcción básico para desarrollar una biblioteca de degradadores de proteínas .
Diseño de fármacos
La this compound es crucial en el diseño de fármacos, especialmente como la columna vertebral principal del ligando CRBN en el diseño de fármacos PROTAC. Los PROTAC (PROteolysis TArgeting Chimeras) son una nueva clase de fármacos que se dirigen a las proteínas para su degradación .
Síntesis orgánica
Este compuesto sirve como un intermedio sintético valioso y versátil en la síntesis orgánica. Su estructura se encuentra con frecuencia en numerosos fármacos, lo que destaca su importancia en la química medicinal .
Investigación y desarrollo
El compuesto está disponible en cantidades a granel y para investigación, lo que indica su uso en diversas aplicaciones de I+D donde se requieren propiedades químicas específicas .
Mecanismo De Acción
Target of Action
1-(3-Aminophenyl)piperidine-2,6-dione is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including development, immunity, and tumorigenesis .
Mode of Action
This compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the terminal amine group present in the compound, which allows for rapid conjugation .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Aminophenyl)piperidine-2,6-dione are related to the functions of Cereblon. Given that Cereblon is involved in various cellular processes, the compound’s action could potentially affect multiple pathways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-aminophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKYPTXXDWBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)










![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)

